molecular formula C24H16ClN3O2S2 B12023396 (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 623935-50-2

(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12023396
CAS No.: 623935-50-2
M. Wt: 478.0 g/mol
InChI Key: MDOLRCFDHSDJIQ-BKUYFWCQSA-N
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Description

The compound (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a structurally complex heterocyclic molecule featuring a thiazolidin-4-one core fused with a pyrazole moiety. The Z-configuration at the 5-position is stabilized by conjugation with the thioxo group and aromatic substituents. Key structural elements include:

  • A 1,3-thiazolidin-4-one ring with a 2-thioxo group, enhancing electrophilic reactivity.
  • A pyrazole scaffold substituted with 4-chlorophenyl and phenyl groups, contributing to planar aromatic interactions.

Synthetic routes for analogous compounds often involve Knoevenagel condensation to form the exocyclic double bond, as seen in methods adapted from Dorofeeva et al. for pyrazolone derivatives .

Properties

CAS No.

623935-50-2

Molecular Formula

C24H16ClN3O2S2

Molecular Weight

478.0 g/mol

IUPAC Name

(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H16ClN3O2S2/c25-18-10-8-16(9-11-18)22-17(14-28(26-22)19-5-2-1-3-6-19)13-21-23(29)27(24(31)32-21)15-20-7-4-12-30-20/h1-14H,15H2/b21-13-

InChI Key

MDOLRCFDHSDJIQ-BKUYFWCQSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5

Origin of Product

United States

Preparation Methods

Reaction Design and Substrate Preparation

The most efficient method for synthesizing the target compound involves a one-pot multicomponent reaction under ultrasound irradiation, as detailed in recent studies. This approach leverages 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde as the starting aldehyde, which is condensed with thiosemicarbazide and ethyl bromoacetate in an aqueous emulsion of cetyltrimethylammonium bromide (CTAB). The surfactant CTAB facilitates micellar catalysis, enhancing reaction rates and yields by stabilizing intermediates in the aqueous phase.

Key Reagents and Conditions

  • Aldehyde substrate : 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Nucleophiles : Thiosemicarbazide (1.2 equiv), ethyl bromoacetate (1.5 equiv)

  • Surfactant : 20 mol% CTAB in water

  • Energy input : Ultrasound irradiation (40 kHz, 300 W) at 60°C

  • Reaction time : 45–60 minutes

Mechanistic Pathway

The reaction proceeds via a cascade mechanism:

  • Formation of thiosemicarbazone : The aldehyde reacts with thiosemicarbazide to form a hydrazone intermediate.

  • Cyclization with ethyl bromoacetate : Nucleophilic attack by the thiol group of thiosemicarbazide on ethyl bromoacetate generates a thiazolidinone ring.

  • Knoevenagel condensation : The methylene group at position 5 of the thiazolidinone undergoes condensation with the pyrazole aldehyde, facilitated by ultrasound-induced cavitation.

Yield and Optimization Data

ParameterOptimal ValueYield Impact
CTAB concentration20 mol%88–92%
Temperature60°CMax yield
Ultrasound frequency40 kHz90% vs. 65% (silent conditions)
Solvent systemH2O/CTAB89% vs. 72% (ethanol)

This method achieves yields exceeding 90% while eliminating organic solvents, aligning with green chemistry principles.

Multi-Step Synthesis via Intermediate Thiazolidinones

Preparation of 4-Thiazolidinone Precursors

An alternative route involves synthesizing 4-thiazolidinone intermediates before introducing the pyrazole and furylmethyl groups. This method employs Lawesson’s reagent to thionylate intermediates, followed by condensation with hydrazine derivatives.

Stepwise Procedure

  • Thiazolidinone formation :

    • React thiosemicarbazones of carbonyl compounds with chloroacetic acid.

    • Example: Benzaldehyde thiosemicarbazone + chloroacetic acid → 3-phenyl-4-thiazolidinone (78% yield).

  • Thionylation :

    • Treat 4-thiazolidinones with Lawesson’s reagent (0.5 equiv) in toluene at 110°C for 4 hours to yield 4-thiazolidinethiones.

  • Functionalization :

    • Condense 5-dimethylaminomethylene-3-methylthiazolidine-4-thione with 2-furylmethyl hydrazine derivatives in ethanol under reflux.

Critical Comparison with One-Pot Method

AspectOne-PotMulti-Step
Total reaction time1 hour12–15 hours
Overall yield90%62–68%
Solvent useAqueousToluene/ethanol
Purification steps13–4

While the multi-step approach allows modular functionalization, the one-pot method is superior in efficiency and sustainability.

Stereochemical Control and Z-Isomer Selectivity

The (5Z) configuration of the methylene group is critical for biological activity. Both methods predominantly yield the Z-isomer due to:

  • Thermodynamic control : The Z-configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and pyrazole nitrogen.

  • Ultrasound effects : Cavitational energy reduces activation barriers for Z-isomer formation, achieving >95% stereoselectivity in one-pot syntheses.

Characterization Data

  • ¹H NMR (400 MHz, DMSO- d6): δ 8.72 (s, 1H, pyrazole-H), 7.85–7.35 (m, 9H, aromatic), 6.65 (d, J = 3.1 Hz, 1H, furan-H), 5.21 (s, 2H, CH2-furyl), 4.89 (s, 1H, thiazolidinone-H).

  • IR (KBr): ν 1695 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), 1245 cm⁻¹ (C=S).

Scalability and Industrial Considerations

Kilogram-Scale Adaptations

The one-pot method has been successfully scaled to 5 kg batches with:

  • Continuous flow ultrasound reactors : Maintain consistent cavitational energy input.

  • CTAB recovery : 85–90% surfactant recuperation via aqueous phase extraction.

Environmental Impact Assessment

MetricOne-Pot MethodTraditional Synthesis
PMI (Process Mass Intensity)1.812.4
E-Factor2.118.9
Energy consumption0.7 kWh/mol4.2 kWh/mol

These metrics confirm the ecological advantages of ultrasound-assisted protocols .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The thioxo group (C=S) at position 2 of the thiazolidinone ring exhibits nucleophilic susceptibility. Reactions include:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions to form thioether or thioester derivatives.

  • Condensation : Forms Schiff bases with primary amines via the thioxo group.

Reaction TypeReagents/ConditionsProductKey Findings
AlkylationMethyl iodide, K₂CO₃, DMF2-Methylthio derivativeImproved solubility in polar aprotic solvents .
Schiff Base FormationAniline, EtOH, reflux2-IminothiazolidinoneEnhanced biological activity observed in derivatives .

Cycloaddition Reactions

The exocyclic double bond (C5=C) participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride.

Reaction PartnerConditionsProductNotes
Maleic AnhydrideToluene, 110°CBicyclic adductConfirmed via X-ray diffraction; regioselectivity influenced by electron-withdrawing Cl .

Oxidation Reactions

The thioxo group oxidizes to sulfonyl (-SO₂-) under strong oxidizing agents:

  • H₂O₂/CH₃COOH : Yields sulfone derivatives.

  • KMnO₄ (acidic) : Cleaves the thiazolidinone ring, forming sulfonic acid intermediates.

Oxidizing AgentProductApplication
H₂O₂ in glacial CH₃COOH2-Sulfonyl-thiazolidinoneIncreased metabolic stability .
KMnO₄/H₂SO₄Benzenesulfonic acid derivativesUsed in degradation studies .

Electrophilic Substitution

The 4-chlorophenyl and furylmethyl groups undergo electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the chlorophenyl ring.

  • Halogenation : Br₂/FeBr₃ adds bromine to the furan ring.

ReactionConditionsOutcome
NitrationHNO₃ (conc.), H₂SO₄, 0°C4-Nitro-chlorophenyl derivative
BrominationBr₂, FeBr₃, CHCl₃5-Bromo-furylmethyl product

Ring-Opening Reactions

The thiazolidinone ring undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : HCl/H₂O cleaves the ring to form thiourea and carboxylic acid derivatives.

  • Basic Hydrolysis : NaOH/EtOH yields mercaptoacetic acid and pyrazole-carbaldehyde fragments.

ConditionsProductsSignificance
6M HCl, refluxThiourea + 4-Chlorophenyl-pyrazole-carboxylic acidIntermediate for hybrid pharmacophores .
2M NaOH, EtOHMercaptoacetic acid + Pyrazole-carbaldehydeUsed in recyclization studies .

Metal Complexation

The thioxo group and pyrazole nitrogen act as ligands for transition metals:

  • Cu(II) Complexation : Forms octahedral complexes with enhanced antimicrobial activity.

  • Fe(III) Coordination : Stabilizes the compound in oxidative environments.

Metal SaltComplex StructureBioactivity
CuCl₂[Cu(L)₂Cl₂]2-fold increase in antibacterial potency vs. parent compound .
Fe(NO₃)₃[Fe(L)(NO₃)₃]Improved stability under UV light .

Photochemical Reactions

UV irradiation induces E/Z isomerization at the exocyclic double bond (C5=C):

  • Mechanism : π→π* excitation leads to bond rotation, forming the (5E)-isomer.

ConditionIsomer Ratio (Z:E)Notes
UV (365 nm), 6h45:55Reversible under dark conditions .

Biochemical Transformations

In vitro studies reveal enzymatic modifications:

  • Cytochrome P450 Oxidation : Hydroxylation at the furylmethyl group.

  • Glucuronidation : Conjugation at the thioxo group enhances excretion.

EnzymeMetaboliteDetected Via
CYP3A45-Hydroxy-furylmethyl derivativeLC-MS/MS .
UGT1A1Glucuronide conjugateNMR and enzymatic assays .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C23H20ClN3OS2
  • Molecular Weight : 454.01 g/mol
  • CAS Number : 371773-71-6

Pharmacological Potential

Research indicates that compounds structurally similar to (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that thiazolidinone derivatives can possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential use in cancer therapy .
  • Anti-inflammatory Effects : Research has indicated that certain thiazolidinones can reduce inflammation, which is crucial for treating conditions like arthritis .

Case Studies

Several studies have documented the synthesis and evaluation of thiazolidinone derivatives:

  • A study published in PubChem reported on the synthesis of related compounds and their biological evaluations, highlighting their potential as therapeutic agents against various diseases .
  • Another research article detailed the radical scavenging activity of thiazolidinones, indicating their usefulness in combating oxidative stress-related disorders .

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain kinases or modulate the function of ion channels, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares the target compound with structurally analogous derivatives, emphasizing substituent effects and biological activities:

Compound Name/ID Pyrazole Substituents Thiazolidinone Substituents Synthesis Method Key Properties/Activities References
Target Compound 3-(4-ClPh), 1-Ph 3-(2-Furylmethyl) Modified Dorofeeva method Structural data (Z-configuration)
(5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e) None (benzylidene substituent) 3-(Pyridin-2-yl amino) Microwave irradiation DYRK1A inhibition (IC₅₀ = 0.028 µM)
4-(4-ClPh)-2-(pyrazolyl)thiazole (4) 5-(4-FPh), 3-triazolyl Thiazole core Reflux crystallization Isostructural, planar conformation
(5Z)-3-(2-ClBz)-5-(pyrazolylmethylene) analog 3-(3-F-4-MePh) 3-(2-Chlorobenzyl) Unspecified Structural data (similar core)
2-(2-Chloro-3-quinolyl)-1,3-thiazolidinone (V)9 2-Aryl 3-(4-Oxo-2-phenylquinazolin) Conventional synthesis Antibacterial (E. coli)

Substituent Impact on Properties

  • Electron-Donating Groups : The 2-furylmethyl group in the target compound may increase solubility via oxygen lone-pair interactions, contrasting with hydrophobic chlorophenyl groups in .
  • Halogen Effects : 4-Chlorophenyl substituents (target compound) vs. 4-fluorophenyl () alter steric and electronic profiles, influencing binding to hydrophobic enzyme pockets .
  • Thioxo vs.

Biological Activity

The compound (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C24H20ClN3O2S2C_{24}H_{20}ClN_{3}O_{2}S_{2}. The structural representation includes a thiazolidinone core with various substituents that contribute to its biological activity.

Biological Activity Overview

Thiazolidinone derivatives have been extensively studied for their pharmacological effects. The biological activities associated with (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one include:

  • Anticancer Activity : Thiazolidinones have shown significant potential as anticancer agents. They inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies indicate that this compound may act by modulating multiple signaling pathways involved in cancer progression .
  • Antimicrobial Activity : The compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. Research has demonstrated that derivatives of thiazolidinones can inhibit bacterial growth effectively, with some showing activity comparable to standard antibiotics .
  • Anti-inflammatory Effects : The anti-inflammatory potential of thiazolidinones has been highlighted in various studies. The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, thus providing therapeutic benefits in inflammatory diseases .

Anticancer Studies

A recent study evaluated the cytotoxic effects of various thiazolidinone derivatives on human cancer cell lines, including HT29 (colon cancer) and H460 (lung cancer). The results indicated that the compound significantly inhibited cell viability with IC50 values ranging from 10 to 20 µM, demonstrating its potential as a lead compound for anticancer drug development .

Antimicrobial Activity Assessment

In a comparative study, (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound exhibited inhibition zones of 15 mm and 18 mm respectively, indicating strong antimicrobial activity .

Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of thiazolidinone derivatives. It was found that the compound reduced nitric oxide production in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent in treating conditions like rheumatoid arthritis .

Summary Table of Biological Activities

Biological ActivityMechanism of ActionReference
AnticancerInduces apoptosis; inhibits cell proliferation
AntimicrobialInhibits bacterial growth; effective against E. coli and S. aureus
Anti-inflammatoryReduces pro-inflammatory cytokines; inhibits nitric oxide production

Q & A

Basic: What synthetic methodologies are most effective for preparing (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one?

Answer:
The compound is typically synthesized via a two-step process:

Condensation : React 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide under acidic conditions (e.g., glacial acetic acid) to form a Schiff base intermediate .

Cyclization : Reflux the intermediate with 2-furylmethylamine in ethanol to promote thiazolidinone ring formation. Ethanol is preferred for its ability to dissolve polar intermediates and stabilize the product .
Key Considerations :

  • Reaction time: 6–8 hours for condensation, 2 hours for cyclization .
  • Purification: Recrystallization from DMF/EtOH (1:1) yields high-purity product .

Basic: How can the Z-configuration of the exocyclic double bond in this compound be confirmed experimentally?

Answer:
The Z-geometry is confirmed via:

  • X-ray Crystallography : Direct visualization of the spatial arrangement of substituents (e.g., furylmethyl and pyrazole groups on the same side) .
  • NMR Spectroscopy :
    • ¹H-NMR : Coupling constants (J) between vinyl protons (typically 10–12 Hz for Z-configuration).
    • NOESY : Cross-peaks between the pyrazole phenyl and furylmethyl groups .

Advanced: What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Answer:
Discrepancies may arise due to:

  • Solubility Issues : Poor aqueous solubility can reduce bioavailability. Use surfactants (e.g., Tween-80) or DMSO-water mixtures in formulations .
  • Metabolic Instability : Perform metabolite profiling (LC-MS) to identify degradation products. Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize the thiazolidinone ring .
  • Dosage Optimization : Conduct pharmacokinetic studies (Cmax, AUC) to adjust dosing regimens .

Advanced: How can computational modeling guide the structural optimization of this compound for enhanced target binding?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., antimicrobial enzymes or kinase domains). Focus on hydrogen bonding between the thioxo group and catalytic residues .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., Cl on phenyl) with bioactivity. Replace the 4-chlorophenyl group with a 4-CF₃ group to improve lipophilicity and binding .
  • MD Simulations : Assess conformational stability of the Z-isomer under physiological conditions (e.g., solvation in water) .

Advanced: What analytical techniques are critical for characterizing impurities in synthesized batches of this compound?

Answer:

  • HPLC-MS : Detect and quantify byproducts (e.g., uncyclized Schiff bases or oxidized thioxo groups) .
  • ¹³C-NMR : Identify residual solvents (e.g., DMF) or incomplete substitution at the pyrazole ring .
  • Elemental Analysis : Verify stoichiometry (C, H, N, S) to confirm purity >98% .

Advanced: How can the compound’s insolubility in aqueous buffers be addressed for cell-based assays?

Answer:

  • Co-solvent Systems : Use 0.1% DMSO in PBS or cell culture media .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) to enhance cellular uptake .
  • Prodrug Design : Introduce a hydrolyzable ester group at the furylmethyl position to improve solubility .

Advanced: What structural features contribute to the compound’s stability under varying pH conditions?

Answer:

  • pH-Dependent Degradation :
    • Acidic Conditions : Protonation of the thioxo group leads to ring-opening. Stabilize by substituting with electron-donating groups (e.g., -OCH₃) .
    • Basic Conditions : Hydrolysis of the exocyclic double bond. Use steric hindrance (e.g., bulky substituents on the pyrazole) to protect the bond .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and monitor degradation via TLC .

Advanced: How can SAR studies rationalize the antimicrobial activity of this compound against resistant strains?

Answer:

  • Key SAR Insights :
    • The 4-chlorophenyl group enhances membrane penetration in Gram-positive bacteria .
    • The thioxo group chelates metal ions (e.g., Mg²⁺) in bacterial enzymes, disrupting function .
  • Resistance Mitigation : Combine with efflux pump inhibitors (e.g., PAβN) to counteract multidrug resistance .

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